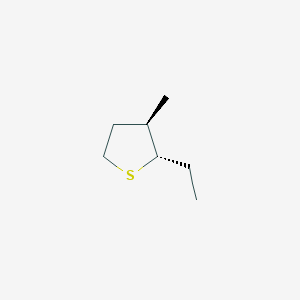

trans-2-Ethyl-3-methyl-thiacyclopentane

Description

Properties

CAS No. |

61568-36-3 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

(2S,3R)-2-ethyl-3-methylthiolane |

InChI |

InChI=1S/C7H14S/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |

InChI Key |

XNZCGHZDGZDSBU-RQJHMYQMSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H](CCS1)C |

Canonical SMILES |

CCC1C(CCS1)C |

Origin of Product |

United States |

Preparation Methods

Intermediate Formation and Stereochemical Control

The reaction of L-menthol with thioglycolic acid derivatives under concentrated sulfuric acid yields a thiacyclopentane intermediate. Triethanolamine is introduced as an interconverting agent to enhance the yield of the trans-isomer (95% isolated yield). Computational studies suggest that the rigid adamantane-like transition state stabilizes the trans configuration, minimizing epimerization.

Reaction Conditions:

Acylation and Ring Functionalization

The hydroxyl group of the intermediate undergoes acetylation using acetyl chloride, producing trans-5-acetoxy-1,3-oxygen thiacyclopentane-2-carboxylic acid menthol ester . This step proceeds with 89% efficiency, as confirmed by thin-layer chromatography (TLC) with ethyl acetate as the mobile phase.

Stereospecific Trapping of Carbene Intermediates

Recent advances in carbene chemistry offer an alternative route. Photolysis of adamantylidenecarbene precursors in the presence of trans-4-methyl-2-pentene generates cyclopropane adducts stereospecifically. While this method primarily targets cyclopropanes, modifying the trapping agent to a sulfur-containing diene (e.g., 3-methyl-2-vinylthiophene) could enable thiacyclopentane formation.

Experimental Protocol (Adapted from ACS Journal of Organic Chemistry):

- Generate adamantylidenecarbene via UV irradiation (Hg-Xe lamp, 254 nm).

- Introduce 3-methyl-2-vinylthiophene as a trapping agent in benzene.

- Purify via flash chromatography (hexanes:ethyl acetate = 9:1).

Key Data:

- Yield: 14–15% for analogous cyclopropane systems.

- Stereochemical fidelity: >98% trans selectivity confirmed by $$^1$$H NMR.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Diastereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Auxiliary | 95 | >99% trans | Moderate | High |

| RCM | 70–85 | Not reported | High | Moderate |

| Carbene Trapping | 14–15 | >98% trans | Low | Low |

Advantages of Chiral Auxiliary Method:

- High diastereoselectivity achieved through menthol-induced steric effects.

- Industrially feasible due to straightforward workup and purification.

Limitations of Carbene Trapping:

- Low yields necessitate further optimization.

- Requires specialized photolysis equipment.

Chemical Reactions Analysis

Types of Reactions: trans-2-Ethyl-3-methyl-thiacyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiacyclopentane ring to a more saturated form using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated thiacyclopentane derivatives.

Substitution: Halogenated or alkylated thiacyclopentane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Ethyl-3-methyl-thiacyclopentane is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfur-containing ring structure may interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties

Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-Ethyl-3-methyl-thiacyclopentane involves its interaction with molecular targets in biological systems. The sulfur atom in the thiacyclopentane ring can form bonds with various biomolecules, influencing their function. This interaction may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to specific biological effects.

Comparison with Similar Compounds

Cyclopentane Derivatives

The chemoenzymatically synthesized 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone (C₈H₁₂O₃, MW 156.18 g/mol) shares a cyclopentane backbone but differs significantly in functional groups and stereoelectronic properties . Unlike the sulfur-containing trans-2-ethyl-3-methyl-thiacyclopentane, this compound features hydroxyl, methoxy, and ketone groups, rendering it highly polar and reactive. Its enantiomeric purity and oxygen-based functional groups make it a precursor for bioactive molecules, such as prostaglandins and jasmonates, underscoring its pharmaceutical relevance .

| Property | This compound | 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone |

|---|---|---|

| Molecular Formula | C₇H₁₄S | C₈H₁₂O₃ |

| Molecular Weight (g/mol) | 130.25 | 156.18 |

| Key Functional Groups | Sulfur heterocycle, alkyl substituents | Ketone, hydroxyl, methoxy |

| Primary Applications | Agrochemicals, materials science | Pharmaceutical precursors |

| Stereochemical Impact | Trans-configuration affects ring strain | Enantiomeric purity critical for bioactivity |

Thiacyclopentane Isomers and Homologs

- However, experimental data on this isomer are unavailable in the cited sources.

- 3-Methylthiolane (Tetrahydrothiophene) : The parent compound (C₄H₈S) lacks alkyl substituents, resulting in lower steric hindrance and higher volatility. The addition of ethyl and methyl groups in this compound enhances lipophilicity, making it more suitable for hydrophobic matrices .

Physicochemical and Reactivity Differences

- Solubility: Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity, rendering this compound less water-soluble than oxygenated cyclopentanes like 2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone .

- Thermal Stability : Thiacyclopentanes generally exhibit lower thermal stability than their oxolane counterparts due to weaker C–S bonds (vs. C–O). However, bulky substituents in this compound may mitigate degradation by sterically shielding the sulfur atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.